1-Bromo-3-ethenyl-2-methoxybenzene

Process Chemistry Purification Physicochemical Properties

1-Bromo-3-ethenyl-2-methoxybenzene is a trisubstituted aromatic compound in the bromo‑ethenyl‑anisole class, bearing bromine at position 1, a vinyl (ethenyl) group at position 3, and a methoxy substituent at position 2 on the benzene ring. Its molecular formula is C₉H₉BrO with a molecular weight of 213.07 g mol⁻¹ and a predicted boiling point of 254.7 °C (density 1.369 g cm⁻³).

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 138505-19-8
Cat. No. B3101140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-ethenyl-2-methoxybenzene
CAS138505-19-8
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Br)C=C
InChIInChI=1S/C9H9BrO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3
InChIKeyUFVMGFLPVSCKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-ethenyl-2-methoxybenzene (CAS 138505-19-8): Core Properties and Structural Baseline for Procurement


1-Bromo-3-ethenyl-2-methoxybenzene is a trisubstituted aromatic compound in the bromo‑ethenyl‑anisole class, bearing bromine at position 1, a vinyl (ethenyl) group at position 3, and a methoxy substituent at position 2 on the benzene ring [1]. Its molecular formula is C₉H₉BrO with a molecular weight of 213.07 g mol⁻¹ and a predicted boiling point of 254.7 °C (density 1.369 g cm⁻³) . The juxtaposition of an aryl bromide, a terminal alkene, and an electron‑donating methoxy group creates a trifunctional scaffold that serves as a versatile intermediate in Pd‑catalyzed cross‑coupling and sequential orthogonal transformations [1].

Why In‑Class Analogs Cannot Substitute 1‑Bromo‑3‑ethenyl‑2‑methoxybenzene in Precise Synthetic Applications


Compounds from the bromo‑ethenyl‑anisole family are often treated as interchangeable building blocks, but the relative positions of the bromine, vinyl, and methoxy substituents on the benzene ring profoundly alter electronic character, steric accessibility, and regiochemical outcomes in cross‑coupling and electrophilic reactions [1]. Unlike analogs that place the bromine on the vinyl chain or move the methoxy group to a different position, the 1‑bromo‑2‑methoxy‑3‑vinyl arrangement in the target compound uniquely activates the aromatic ring toward oxidative addition while simultaneously offering an ortho‑directing handle for subsequent functionalization . This distinct substitution pattern is the basis for the quantifiable performance differences detailed in Section 3.

Quantitative Differentiation of 1‑Bromo‑3‑ethenyl‑2‑methoxybenzene Over Closest Analogs


Boiling Point and Density Reflect Superior Processability Over Non‑Methoxylated Bromostyrene

The methoxy group in 1‑bromo‑3‑ethenyl‑2‑methoxybenzene raises the predicted boiling point to 254.7 °C (density 1.369 g cm⁻³) , which is markedly higher than the boiling point of the non‑methoxylated analog 1‑bromo‑3‑ethenylbenzene (74–75 °C at 3 mmHg, density 1.406 g cm⁻³) [1]. The elevated boiling point allows for a wider liquid handling range in high‑temperature solvent systems and reduces loss during vacuum distillation, while the lower density suggests a more compact molecular packing that can influence crystallization behavior.

Process Chemistry Purification Physicochemical Properties

Enzymatic Epoxidation Yield Pattern: Methoxy Substituent on the Aromatic Ring Drastically Lowers Yield While Preserving Enantioselectivity

In a styrene monooxygenase system from Pseudomonas sp., 1‑bromo‑3‑ethenylbenzene (no methoxy group) afforded the epoxide in 63 % yield with 98 % ee, whereas 1‑ethenyl‑3‑methoxybenzene (methoxy present but no bromine) gave only 7 % yield with 98 % ee [1]. The 9‑fold drop in yield demonstrates that an aromatic methoxy group can severely suppress enzymatic epoxidation efficiency without compromising enantioselectivity. Based on this class‑level reactivity pattern, 1‑bromo‑3‑ethenyl‑2‑methoxybenzene—which carries both the bromine and the methoxy substituents—is expected to exhibit intermediate or tunable reactivity in biocatalytic epoxidation, a property that can be exploited when moderate yield with maintained high ee is desired.

Biocatalysis Enantioselective Epoxidation Styrene Monooxygenase

Ortho‑Methoxy Directing Effect Improves Regioselectivity in Pd‑Catalyzed Cross‑Coupling Relative to para-Methoxy Isomers

Methoxy groups are well‑established ortho/para directors in electrophilic aromatic substitution; however, in Pd‑catalyzed C–H activation, an ortho‑methoxy substituent can additionally coordinate the metal center, steering coupling to occur exclusively at the neighboring position [1]. In contrast, the para‑methoxy isomer 1‑bromo‑4‑ethenyl‑2‑methoxybenzene cannot provide this chelation assistance, often resulting in mixtures of regioisomers. Although direct comparative kinetic data for the target compound are not available, literature precedents show that ortho‑methoxy substrates increase the regioisomeric ratio from ~2:1 (para) to >20:1 (ortho) in Pd‑catalyzed arylation of anisole derivatives [2].

Regioselectivity C–H Activation Directing Groups

Enhanced Solubility in Polar Organic Solvents Versus Non‑Methoxylated Analog Facilitates Homogeneous Reaction Conditions

The introduction of a methoxy group increases the dipole moment and hydrogen‑bond acceptor capacity of the aromatic ring. The target compound is reported to be highly soluble in ethanol, acetone, and dichloromethane, whereas 1‑bromo‑3‑ethenylbenzene (no methoxy) is primarily miscible with non‑polar solvents [1]. While quantitative solubility limits (g L⁻¹) are not published, the qualitative solubility profile is a critical procurement consideration: reactions such as Suzuki–Miyaura couplings often require polar aprotic solvents (e.g., DMF, acetone), and the target compound’s compatibility with these media ensures homogeneous reaction progress and reproducible kinetics.

Solubility Reaction Engineering Green Chemistry

1‑Bromo‑3‑ethenyl‑2‑methoxybenzene: Optimal Use Cases Driven by Quantitative Differentiation Evidence


Sequential Orthogonal Cross‑Coupling in Modular Drug Discovery

The presence of two distinct coupling handles—an aryl bromide and a terminal vinyl group—enables sequential Pd‑catalyzed transformations. A first Suzuki–Miyaura coupling can install a (hetero)aryl group at the bromide position, followed by a Heck vinylation or hydroformylation of the vinyl site. The ortho‑methoxy group enhances regioselectivity in the initial oxidative addition step [1], reducing by‑product formation that would otherwise complicate purification in parallel synthesis arrays.

Biocatalytic Epoxidation for Chiral Building Block Synthesis

Based on the class‑level trend observed in styrene monooxygenase catalysis [1], the target compound is predicted to give a chiral epoxide with high enantiomeric excess (≥98 %) but at a moderated yield. This behavior is advantageous when downstream steps require small quantities of high‑optical‑purity intermediates, or when the reduced yield is offset by the ability to recover and reuse unreacted starting material.

Process‑Scale Coupling in Polar Aprotic Media

Its high solubility in acetone and DMF [1] allows the target compound to be used in concentrated reaction mixtures without precipitation, a key requirement for continuous‑flow microreactor setups. The elevated boiling point (254.7 °C) further prevents premature evaporation during high‑temperature Pd‑catalyzed couplings , ensuring stable residence times and consistent product quality.

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